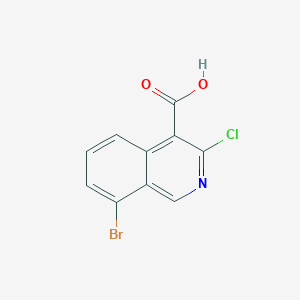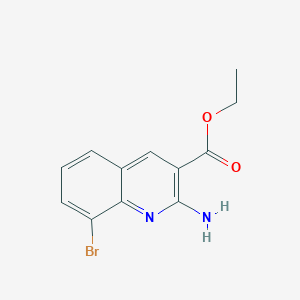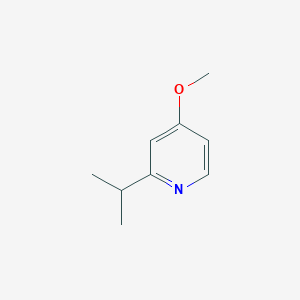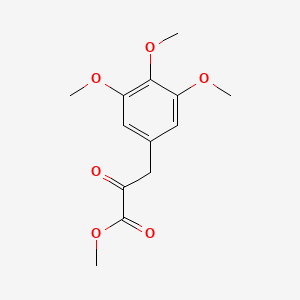
1-(3-Pyridazinylmethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridazinylmethyl)guanidine is a compound that features a guanidine group attached to a pyridazine ring. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, adds unique properties to the compound, enhancing its potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridazinylmethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-pyridazinylmethylamine with a guanidylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the guanidine group .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Transition metal-catalyzed reactions and polymer-supported guanidylation are also explored for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Pyridazinylmethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the pyridazine ring or the guanidine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the guanidine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of guanidinium salts, while substitution reactions can yield various substituted guanidines .
Aplicaciones Científicas De Investigación
1-(3-Pyridazinylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(3-Pyridazinylmethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. The pyridazine ring can interact with aromatic systems, further enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazin-3(2H)-one-based guanidine derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities, such as DNA binding and anticancer properties.
N,N’-disubstituted guanidines: These compounds have similar guanidine functionalities and are used in various chemical and biological applications.
Uniqueness
1-(3-Pyridazinylmethyl)guanidine is unique due to the specific combination of the pyridazine ring and the guanidine group. This combination enhances its potential for diverse applications, particularly in medicinal chemistry and material science. The compound’s ability to form strong hydrogen bonds and interact with aromatic systems sets it apart from other guanidine derivatives .
Propiedades
Fórmula molecular |
C6H9N5 |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2-(pyridazin-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)9-4-5-2-1-3-10-11-5/h1-3H,4H2,(H4,7,8,9) |
Clave InChI |
NOCUCBLSJJTQDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)

![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)

![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)


![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)

